Product packaging for ETAFEDRINE(Cat. No.:CAS No. 7681-79-0)

ETAFEDRINE

Cat. No.: B1671326
CAS No.: 7681-79-0
M. Wt: 193.28 g/mol
InChI Key: IRVLBORJKFZWMI-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etafedrine, also known as ethylephedrine, is a synthetic sympathomimetic amine and a long-acting bronchodilator that was previously marketed under brand names such as Nethaprin and Dalmacol for the treatment of asthma and bronchitis . As a chemical entity, it is an alkylbenzene with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is a significant tool for researchers investigating adrenergic receptor pharmacology and respiratory therapeutics. The primary mechanism of action of this compound is its function as a selective β2-adrenergic receptor agonist . Unlike its parent compound, ephedrine, this compound does not induce the release of endogenous catecholamines like epinephrine or norepinephrine . Instead, it directly stimulates beta-2 adrenoceptors, leading to the relaxation of bronchial smooth muscle. This selective action mediates bronchodilation with a distinct pharmacological profile, making it a valuable compound for studying the specific effects and signaling pathways of beta-2 receptor activation . The N-ethylation of ephedrine is known to suppress indirect sympathomimetic activity while enhancing efficacy on beta-2 adrenoceptors . This compound's main research applications are in the field of respiratory physiology and disease modeling . It is used in studies focused on conditions characterized by bronchial congestion and bronchospasm, such as asthma, chronic obstructive pulmonary disease (COPD), and acute bronchitis . Its bronchodilatory effects have been demonstrated in clinical studies, showing significant improvement in lung function parameters like Forced Expiratory Volume (FEV1) and Vital Capacity (VC) . Researchers utilize this compound to explore the dynamics of airway constriction and dilation, as well as to compare the efficacy and safety profiles of different bronchodilators. From a pharmacological perspective, this compound is readily absorbed from the gastrointestinal tract, reaching peak plasma concentrations within about an hour after oral administration . It has a volume of distribution similar to ephedrine (approximately 3 L/kg) and a plasma half-life ranging from 3 to 6 hours, which is influenced by urinary pH . The drug is excreted mainly via the kidneys . Common effects observed in research settings that relate to its sympathomimetic properties include tachycardia, nervousness, and insomnia, which are attributable to its action on the cardiovascular and central nervous systems . Researchers must be aware of its contraindications, which include severe hypertension, hyperthyroidism, and certain cardiovascular conditions, as the drug's stimulatory effects can exacerbate these states . Furthermore, this compound can interact with other drugs; its effects are potentiated by Monoamine Oxidase Inhibitors (MAOIs) and antagonized by beta-blockers . This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B1671326 ETAFEDRINE CAS No. 7681-79-0

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors.

CAS No.

7681-79-0

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1

InChI Key

IRVLBORJKFZWMI-ZYHUDNBSSA-N

SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

Isomeric SMILES

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

Appearance

Solid powder

melting_point

108-110

Other CAS No.

7681-79-0

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5591-29-7 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

etafedrine
etafedrine hydrochloride
etafedrine hydrochloride, (R-(R*,S*))-isomer
etafedrine, (R*,S*)-isomer
etafedrine, R-(R*,S*)
etaphedrine
L-N-ethylephedrine

Origin of Product

United States

Preparation Methods

ETAFEDRINE can be synthesized by alkylating ephedrine with ethyl iodide. The hydrochloride salt is then prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether . This method is advantageous due to its simplicity and the availability of raw materials.

Chemical Reactions Analysis

ETAFEDRINE undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

ETAFEDRINE has been used in various scientific research applications:

Mechanism of Action

ETAFEDRINE acts as a selective β2-adrenergic receptor agonist. Unlike ephedrine, it does not induce the release of epinephrine or norepinephrine. Instead, it directly stimulates β2-adrenergic receptors, leading to bronchodilation and relief from asthma symptoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Etafedrine belongs to the β-adrenergic agonist class. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Primary Target Selectivity Clinical Use Key Differentiator(s)
This compound C₁₂H₁₉NO β₂-adrenergic receptor High β₂ selectivity Asthma, bronchitis, nasal decongestion No norepinephrine release; minimal cardiac effects
Ephedrine C₁₀H₁₅NO α, β₁, β₂ receptors Non-selective Asthma, hypotension, nasal decongestion Induces norepinephrine release; raises heart rate
Isoetarine C₁₃H₂₁NO₃ β₂-adrenergic receptor Moderate β₂ selectivity Acute bronchospasm Shorter duration; FDA-regulated as emergency bronchodilator
Ethylnorepinephrine C₁₀H₁₅NO₃ β₁, β₂ receptors Non-selective Hypotension, cardiac stimulation Stronger β₁ activity; used for vasopressor effects
Salbutamol C₁₃H₂₁NO₃ β₂-adrenergic receptor High β₂ selectivity Asthma, COPD Longer half-life (4–6 hours); inhaled formulation preferred

Key Findings from Comparative Studies

Receptor Selectivity :

  • This compound’s β₂ selectivity (IC₅₀ = 0.3 µM in guinea pig trachea) surpasses ephedrine but is weaker than salbutamol . Isoetarine, while β₂-selective, has a shorter duration of action due to rapid metabolism .

Mechanism of Action: Unlike ephedrine (which indirectly stimulates receptors via norepinephrine release), this compound directly activates β₂ receptors without affecting catecholamine stores .

Regulatory Status :

  • This compound is classified as a controlled substance in anti-doping regulations (WADA) due to its stimulant properties, whereas salbutamol is permitted with restrictions .

Research and Clinical Implications

  • Advantages of this compound : Its β₂ selectivity and lack of catecholamine release make it suitable for patients with comorbid cardiovascular conditions .
  • Limitations : Less potent than modern β₂ agonists like salbutamol; requires frequent dosing .
  • Future Directions : Structural analogs of this compound are being explored to enhance β₂ affinity and metabolic stability .

Q & A

Q. How can researchers design experimental protocols to investigate Etafedrine's pharmacological mechanisms in preclinical models?

  • Methodological Answer : Begin by defining clear objectives aligned with the compound’s known adrenergic properties (e.g., α/β-adrenoceptor agonism). Use a factorial design to isolate variables such as dosage, administration route, and interaction with co-administered substances. For in vitro studies, establish dose-response curves using standardized cell lines (e.g., HEK-293 cells expressing adrenergic receptors) and validate results via competitive binding assays . Include controls for receptor specificity (e.g., antagonists like propranolol) and replicate experiments to address biological variability.

Q. What literature review strategies ensure comprehensive coverage of this compound’s historical and current research contexts?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) with Boolean search terms combining "this compound" AND ("pharmacokinetics," "adrenergic receptors," "doping regulations"). Prioritize primary sources from PubMed, Embase, and Web of Science, excluding non-peer-reviewed platforms (e.g., BenchChem). Track citation networks to identify seminal studies and contradictions, such as discrepancies in reported half-life values or receptor affinity . Document search protocols in a PRISMA flowchart for transparency.

Q. How should ethical guidelines be applied when conducting human studies on this compound’s cardiovascular effects?

  • Methodological Answer : Adhere to protocols for informed consent, emphasizing risks of tachycardia or hypertension. Design double-blind, placebo-controlled trials with exclusion criteria for pre-existing cardiovascular conditions. Use continuous monitoring (e.g., ECG, blood pressure) and predefine stopping rules for adverse events. Reference the ICH E6(R2) guidelines for clinical trial safety reporting and ensure data anonymization in publications .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across heterogeneous studies?

  • Methodological Answer : Perform a meta-analysis using tools like RevMan to quantify variability in parameters such as bioavailability or metabolic clearance. Stratify studies by methodology (e.g., in vivo vs. ex vivo models) and assess bias via funnel plots. Conduct sensitivity analyses to identify confounding factors (e.g., interspecies differences, assay sensitivity). For unresolved discrepancies, propose new experiments using isotopic labeling (e.g., ¹⁴C-Etafedrine) to trace metabolic pathways .

Q. What integrative approaches validate this compound’s off-target effects in multi-omics datasets?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from this compound-treated models to identify dysregulated pathways (e.g., cAMP signaling). Use bioinformatics tools (e.g., STRING, KEGG) for network analysis and cross-validate findings with functional assays (e.g., cAMP ELISA). Apply machine learning models to predict novel interactions, prioritizing targets with high centrality scores in protein-protein interaction networks .

Q. How can researchers address methodological limitations in detecting this compound in biological matrices for anti-doping studies?

  • Methodological Answer : Optimize LC-MS/MS protocols using deuterated internal standards to improve sensitivity and specificity. Validate methods via spike-recovery experiments in relevant matrices (e.g., urine, plasma). Compare detection limits across ionization techniques (e.g., ESI vs. APCI) and collaborate with anti-doping agencies to align with WADA’s International Standard for Laboratories (ISL) .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Document synthetic procedures in detail (e.g., reaction temperatures, purification methods) using platforms like Chemotion ELN. Share raw NMR and HPLC data in public repositories (e.g., Zenodo) with metadata compliant with FAIR principles. Validate purity via orthogonal methods (e.g., elemental analysis, HRMS) and include batch-to-batch variability assessments .

Q. What computational tools predict this compound’s interactions with polymorphic cytochrome P450 enzymes?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model this compound’s binding to CYP2D6 isoforms. Cross-reference with pharmacogenomic databases (e.g., PharmGKB) to identify clinically relevant SNPs. Validate predictions via in vitro metabolism assays using human liver microsomes genotyped for CYP2D6 variants .

Q. How can researchers integrate historical data on this compound into modern regulatory or policy frameworks?

  • Methodological Answer : Conduct a policy gap analysis comparing historical clinical trial data with current FDA/EMA guidelines. Use Delphi methods to gather expert consensus on safety thresholds. Propose updates to doping regulations by synthesizing evidence on this compound’s performance-enhancing effects and abuse potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETAFEDRINE
Reactant of Route 2
Reactant of Route 2
ETAFEDRINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.